molecular formula C14H20N2O3 B4839121 N-(4-propoxyphenyl)-N'-propylethanediamide

N-(4-propoxyphenyl)-N'-propylethanediamide

Cat. No.: B4839121
M. Wt: 264.32 g/mol
InChI Key: BFUJEGXNMRAVAZ-UHFFFAOYSA-N
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Description

N-(4-propoxyphenyl)-N’-propylethanediamide is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to an ethanediamide moiety. The unique structural features of N-(4-propoxyphenyl)-N’-propylethanediamide make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propoxyphenyl)-N’-propylethanediamide typically involves the reaction of 4-propoxybenzoyl chloride with N-propylethanediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The crude product is purified by recrystallization or column chromatography to obtain pure N-(4-propoxyphenyl)-N’-propylethanediamide.

Industrial Production Methods

In an industrial setting, the production of N-(4-propoxyphenyl)-N’-propylethanediamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-propoxyphenyl)-N’-propylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-propoxyphenyl)-N’-propylethanediamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary depending on the biological system and the specific target of the compound. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate the precise mechanism of action.

Comparison with Similar Compounds

N-(4-propoxyphenyl)-N’-propylethanediamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4-methoxyphenyl)-N’-propylethanediamide: Similar structure but with a methoxy group instead of a propoxy group, which may result in different chemical reactivity and biological activity.

    N-(4-ethoxyphenyl)-N’-propylethanediamide: Contains an ethoxy group, leading to variations in solubility and interaction with molecular targets.

    N-(4-butoxyphenyl)-N’-propylethanediamide: Features a butoxy group, which can influence the compound’s lipophilicity and pharmacokinetic properties.

These comparisons help in understanding the structure-activity relationships and optimizing the properties of N-(4-propoxyphenyl)-N’-propylethanediamide for specific applications.

Properties

IUPAC Name

N'-(4-propoxyphenyl)-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-9-15-13(17)14(18)16-11-5-7-12(8-6-11)19-10-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUJEGXNMRAVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=C(C=C1)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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